7-Iodonaphthalen-2-ol
Overview
Description
7-Iodonaphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom at the seventh position and a hydroxyl group at the second position on the naphthalene ring. This compound appears as a white to yellowish crystalline powder and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
7-Iodonaphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom, forming naphthalen-2-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido-naphthalen-2-ol or cyano-naphthalen-2-ol.
Oxidation: Formation of naphthalen-2-one or naphthalen-2-aldehyde.
Reduction: Formation of naphthalen-2-ol.
Scientific Research Applications
7-Iodonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodonaphthalen-2-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Iodonaphthalene: Similar structure but lacks the hydroxyl group at the second position.
1-Iodonaphthalene: Iodine atom at the first position instead of the seventh.
2-Bromonaphthalene: Bromine atom instead of iodine at the second position.
Uniqueness
7-Iodonaphthalen-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
7-iodonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQFINIACBXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629953 | |
Record name | 7-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-51-8 | |
Record name | 7-Iodo-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128542-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Iodonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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